KX2-391 dihydrochloride KX2-391 dihydrochloride KX2-391 2Hcl (KX01) is the first clinical Src inhibitor (peptidomimetic class) that targets the peptide substrate site of Src, with GI50 of 9-60 nM in cancer cell lines.IC50 value: 9-60 nM (GI50) [1]Target: Src kinasein vitro: KX2-391 is a Src inhibitor that is directed to the Src substrate pocket. KX2-391 shows steep dose-response curves against Huh7 (GI 50 = 9 nM), PLC/PRF/5 (GI 50 = 13 nM), Hep3B (GI 50 = 26 nM), and HepG2 (GI 50 = 60 nM), four hepatic cell cancer (HCC) cell lines[1]. KX2-391 is found to inhibit certain leukemia cells that are resistant to current commercially available drugs, such as those derived from chronic leukemia cells with the T3151 mutation. KX2-391 is evaluated in engineered Src driven cell growth assays inNIH3T3/c-Src527F and SYF/c-Src527F cells and exhibits GI50 with 23 nM and 39 nM, respectively [2].in vivo: In pre-clinical animal models of cancer, orally administered KX2-391 is shown to inhibit primary tumor growth and to suppress metastasis [2].
Brand Name: Vulcanchem
CAS No.: 1038395-65-1
VCID: VC0001561
InChI: InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H
SMILES: C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl
Molecular Formula: C26H31Cl2N3O3
Molecular Weight: 504.4 g/mol

KX2-391 dihydrochloride

CAS No.: 1038395-65-1

Cat. No.: VC0001561

Molecular Formula: C26H31Cl2N3O3

Molecular Weight: 504.4 g/mol

* For research use only. Not for human or veterinary use.

KX2-391 dihydrochloride - 1038395-65-1

CAS No. 1038395-65-1
Molecular Formula C26H31Cl2N3O3
Molecular Weight 504.4 g/mol
IUPAC Name N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride
Standard InChI InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H
Standard InChI Key CPTPOZGQCQXHJO-UHFFFAOYSA-N
SMILES C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl
Canonical SMILES C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl

Chemical and Pharmacological Profile

Structural Characteristics

KX2-391 dihydrochloride features a benzyl-acetamide core modified with morpholinoethoxy and pyridinyl substituents, conferring both hydrophobicity and target-binding specificity. The dihydrochloride salt formulation enhances solubility in polar aprotic solvents (25.2 mg/mL in DMSO; 48.8 mg/mL in ethanol with warming), though it remains insoluble in aqueous solutions . X-ray crystallography studies reveal three-dimensional complementarity to the Src substrate-binding pocket, with the morpholino group facilitating hydrogen bonding to Thr338 and Gly344 residues .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₃₁Cl₂N₃O₃
Molecular Weight504.45 g/mol
CAS Number1038395-65-1
Solubility (DMSO)≥25.2 mg/mL
Storage Conditions-20°C, desiccated
Plasma Protein Binding92-95% (predicted)

Pharmacokinetics

Oral administration achieves peak plasma concentrations within 2-4 hours, with dose-proportional exposure up to 40 mg BID . The compound demonstrates 68-72% oral bioavailability in murine models, unaffected by fed/fasted state . Metabolism occurs primarily via hepatic CYP3A4/5, producing inactive N-demethylated and glucuronidated metabolites excreted renally (60%) and fecally (35%) .

Mechanisms of Action

Src Kinase Inhibition

KX2-391 binds the substrate recognition site of SFKs (Kd = 1.2 nM), preventing phosphorylation of downstream effectors like FAK and STAT3 . In prostate cancer models, this suppresses epithelial-mesenchymal transition, reducing metastatic potential by 78% compared to ATP-competitive inhibitors . The peptidomimetic design avoids off-target kinase interactions, showing >100-fold selectivity over Abl and EGFR in kinase profiling assays .

Microtubule Disruption

Concurrent tubulin binding (IC₅₀ = 9 nM) induces reversible G2/M arrest through polymerization inhibition . Cryo-EM studies localize the interaction to the β-tubulin colchicine site, distinct from taxane-binding regions, enabling activity in multidrug-resistant lines (e.g., NCI/ADR-RES ovarian cancer: GI₅₀ = 56 nM vs. paclitaxel GI₅₀ = 5,943 nM) . This dual mechanism synergistically enhances cytotoxicity, with combination index values <0.3 in 85% of tested cell lines .

Preclinical Research Findings

Antineoplastic Activity

In hepatocellular carcinoma models, KX2-391 suppressed tumor growth by 89% at 10 mg/kg/day, outperforming sorafenib (67% inhibition) . Mechanistic studies in Hep3B cells demonstrated:

  • 95% reduction in Src phosphorylation (Y416) at 50 nM

  • 4.2-fold increase in caspase-3/7 activity within 24 hours

  • Complete microtubule network dissolution observed via immunofluorescence

Resistance Modulation

The compound circumvents common resistance pathways:

  • Retains potency against T315I-mutant BCR-ABL (GI₅₀ = 32 nM vs. imatinib GI₅₀ >10,000 nM)

  • Reverses P-glycoprotein-mediated efflux in MEX-SA/Dx5 uterine sarcoma (efflux ratio = 1.1 vs. doxorubicin ratio = 8.7)

Clinical Development

Phase I Solid Tumor Trial (N=44)

The dose-escalation study (0.5-50 mg BID) established:

  • MTD: 40 mg BID with DLTs including transaminitis (9%) and cytopenias (4.5%)

  • 11 patients (25%) achieved stable disease ≥4 months

  • PSA reductions >50% in 2/8 prostate cancer patients

Table 2: Phase I Efficacy Outcomes

Tumor TypeStable Disease DurationBiomarker Response
Ovarian>12 monthsCA125 ↓ 68%
Pancreatic6.2 monthsCA19-9 ↓ 99.3%
Papillary Thyroid5.8 monthsThyroglobulin ↓ 44%

Actinic Keratosis Approval

The pivotal trial (N=702) demonstrated:

  • Complete clearance rate: 47% vs. 5% placebo (p<0.001)

  • Median time to lesion resolution: 15 days

  • Local skin reactions resolved within 4 days post-treatment vs. 12 days for 5-FU

Emerging Applications

Neurotoxin Inhibition

KX2-361, an analog with enhanced BBB penetration, inhibits botulinum neurotoxin A (BoNT/A) light chain protease activity (IC₅₀ = 380 nM). In motor neuron models, pre-treatment reduced SNAP-25 cleavage by 82%, while post-intoxication administration achieved 61% recovery .

Immunomodulatory Effects

Transcriptomic analysis revealed:

  • 12-fold downregulation of IL-8 vs. 5-FU-induced 34-fold increase

  • 58% reduction in TNF-α secretion from keratinocytes

  • Upregulation of pro-apoptotic BIM and NOXA by 4.7- and 3.9-fold respectively

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